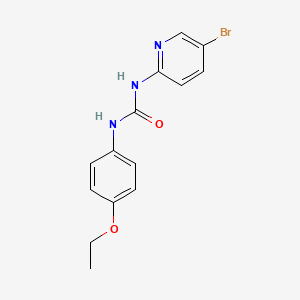

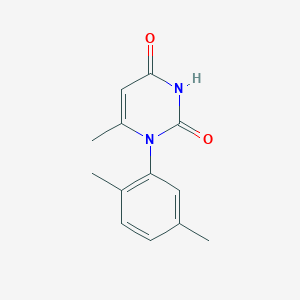

1-(2,5-dimethylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives of pyrimidinedione, such as 1-(2,5-dimethylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione, involves reactions of β-alanines with urea or potassium thiocyanate, forming a series of 1-aryl substituted dihydro-pyrimidinediones and their analogues (Vaickelionienė, Mickevičius, & Mikulskiene, 2005).

Molecular Structure Analysis

The molecular structure of pyrimidinedione derivatives, including 1-(2,5-dimethylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione, is typically characterized using spectroscopic methods such as 1H-, 13C-NMR, and IR. These techniques provide vital information about the structure of these synthesized compounds (Vaickelionienė et al., 2005).

Chemical Reactions and Properties

Pyrimidinediones undergo various chemical reactions, including cyclization and cycloaddition reactions. For instance, pyrimidinedione intermediates have been characterized to participate in cycloaddition reactions with olefinic dienophiles, leading to the formation of quinazoline derivatives (Noguchi, Kiriki, Ushijima, & Kajigaeshi, 1990).

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Synthesis Techniques : The compound has been synthesized using various methods. For instance, it can be obtained by the reaction of β-alanines with urea or potassium thiocyanate, resulting in a series of 1-aryl substituted dihydro-pyrimidinediones and their analogues (Vaickelionienė, Mickevičius, & Mikulskiene, 2005).

- Structural Characterization : Detailed spectral data (1H-, 13C-NMR, IR) are used to investigate the structure of these synthesized compounds, providing insight into their chemical properties and potential applications.

Antiviral Research

- HIV Inhibitors : Some derivatives of 2,4(1H,3H)-pyrimidinedione exhibit potent antiviral activity, particularly as non-nucleoside inhibitors of HIV-1 and HIV-2 reverse transcriptase (Buckheit et al., 2007). Modifications to the molecule can significantly impact its efficacy and range of action, suggesting its potential in developing new antiviral drugs.

Chemical Transformations and Reactions

- Novel Derivative Synthesis : Innovative methods for synthesizing pyrimido[4,5-d]pyrimidine derivatives have been explored. This includes reactions with various heterocumulenes, showcasing the versatility of the compound in chemical synthesis (Prajapati & Thakur, 2005).

- Bromosubstitution : Research on bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives has been conducted, indicating potential for further chemical applications (Kinoshita, Watanabe, Nakao, & Furukawa, 1992).

Spectroscopic Studies

- Dynamic NMR Studies : Investigations into the dynamic effects observed in the NMR spectra of pyranopyrimidines derivatives have been conducted. This includes studying restricted rotation around aryl-nitrogen bonds and polarized carbon-carbon double bonds, which is crucial for understanding molecular dynamics (Yavari, Hazeri, Maghsoodlou, & Zabarjad-Shiraz, 2001).

Miscellaneous Applications

- Catalyst Development : The compound has been used in the development of olefin polymerization catalysts, demonstrating its potential in materials science and industrial chemistry (Schmid, Eberhardt, Klinga, Leskelä, & Rieger, 2001).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2,5-dimethylphenyl)-6-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-4-5-9(2)11(6-8)15-10(3)7-12(16)14-13(15)17/h4-7H,1-3H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHONLZZJMLTIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=CC(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-dimethylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-3-{[4-(2-hydroxyethyl)piperidin-1-yl]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5501717.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-2-iodobenzamide](/img/structure/B5501720.png)

![methyl 6-{[2-methyl-4-(2-methylphenyl)piperazin-1-yl]methyl}pyridine-2-carboxylate](/img/structure/B5501738.png)

![2,6-dimethyl-4-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5501746.png)

![N~1~,N~1~-diethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5501749.png)

![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5501775.png)

![4-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5501781.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501788.png)

![(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol](/img/structure/B5501794.png)

![2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5501799.png)

![3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5501805.png)

![5-[(cyclopentylamino)sulfonyl]-4'-(hydroxymethyl)biphenyl-3-carboxylic acid](/img/structure/B5501814.png)